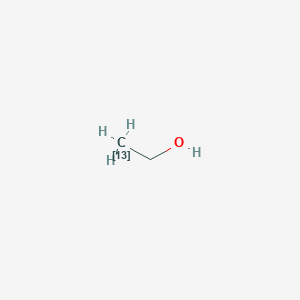

Ethanol-2-13C

Descripción

Significance of Carbon Isotope Tracers in Contemporary Metabolic Investigations

The use of stable isotope tracers, particularly those labeled with Carbon-13, is a cornerstone of modern metabolic research. nih.govresearchgate.net This technique, known as isotopic labeling, allows scientists to "trace" the journey of molecules through complex biochemical networks. wikipedia.orgsilantes.commusechem.com By introducing a ¹³C-labeled compound, such as glucose or an amino acid, into a biological system, researchers can follow the labeled carbon atoms as they are incorporated into new molecules. diagnosticsworldnews.comsilantes.com This provides direct insight into the dynamics of metabolic pathways, including the synthesis, breakdown, and remodeling of biomolecules. diagnosticsworldnews.com

Stable isotope labeling is the only experimental method that allows for the direct measurement of these metabolic fluxes in vivo. tandfonline.comdiagnosticsworldnews.com The changes in the ratio of ¹³C to ¹²C in various metabolites can be precisely measured by analytical instruments, revealing the reaction pathways and mechanisms at play. diagnosticsworldnews.com This has wide-ranging applications, from quantifying the production rates of biochemicals and identifying bottlenecks in metabolic networks to studying nutrient distribution and the effects of disease on metabolism. diagnosticsworldnews.comwikipedia.org Unlike radioactive isotopes, stable isotopes pose no radiation risk, making them particularly suitable for human studies. tandfonline.comdiagnosticsworldnews.com

Foundational Role of Ethanol-2-13C in Elucidating Biological Pathways

Ethanol-2-¹³C has proven to be a fundamental tool for untangling specific metabolic pathways, particularly those related to energy metabolism and neurotransmission. When Ethanol-2-¹³C is introduced into a system, it is primarily metabolized in the liver to [2-¹³C]acetate. nih.gov This labeled acetate (B1210297) is then released into the bloodstream and can be taken up by other organs, including the brain, to be used as an energy source. nih.gov

Researchers use this principle to study cerebral metabolism. By administering [2-¹³C]ethanol and using magnetic resonance spectroscopy, scientists can observe the incorporation of the ¹³C label into key brain metabolites like glutamate, glutamine, and GABA. nih.gov This allows them to trace the path of the carbon atom from ethanol-derived acetate as it enters the tricarboxylic acid (TCA) cycle within different brain cells (astrocytes and neurons). nih.govnih.gov

Specific research findings highlight the utility of this tracer:

Brain Metabolism: Studies in rats have used [2-¹³C]ethanol to demonstrate that chronic ethanol (B145695) exposure can increase the brain's uptake and oxidation of circulating acetate, a key energy substrate derived from alcohol. nih.gov This provides a mechanism for how the brain adapts to long-term alcohol consumption.

Metabolic Flux Analysis (MFA): In the field of biotechnology, ¹³C-labeled ethanol is used in MFA studies to optimize the production of valuable compounds by microorganisms. For instance, researchers have used mixtures of labeled and unlabeled ethanol to study the metabolism of the yeast Saccharomyces cerevisiae. aiche.orgresearchgate.net These studies revealed that ethanol assimilation enhances the regeneration of ATP, which is critical for the high-level production of S-adenosyl-L-methionine (SAM), a compound used in pharmaceuticals and nutritional supplements. researchgate.netnih.gov

Epigenetics: A novel application involves using doubly labeled ethanol (¹³C₂-ethanol) to trace the direct contribution of ethanol metabolism to histone acetylation in the liver. nih.gov This groundbreaking work demonstrated that the acetyl group from ethanol metabolism can be directly incorporated into histone proteins, a key mechanism in epigenetic regulation. nih.gov

The following table summarizes findings from a study where rats were infused with [2-¹³C]ethanol to trace its metabolic products in the brain.

| Metabolite | ¹³C Enrichment (Ethanol-Treated Rats) | ¹³C Enrichment (Control Rats) | Significance |

| Glutamine | Higher | Lower | Suggests increased cerebral uptake and oxidation of acetate after chronic ethanol exposure. nih.gov |

| Glutamate | Higher | Lower | Indicates increased metabolism of ethanol-derived acetate in the brain. nih.gov |

| GABA | Higher | Lower | Shows enhanced incorporation of the label into this key neurotransmitter. nih.gov |

Evolution of Isotopic Labeling Strategies in Chemical Biology

The use of isotopic tracers in biochemical research has a rich history, evolving from early work with radioactive isotopes to the sophisticated stable isotope methods used today. tandfonline.comtandfonline.com The discovery of radioactivity at the end of the 19th century paved the way for using radioisotopes to follow the fate of molecules in biological systems. tandfonline.comtandfonline.com In the 1940s, Carbon-14 (¹⁴C) became a widely used tool for tracing metabolic pathways. tandfonline.comtandfonline.com

However, safety concerns over the use of radioactive materials in humans, coupled with technological advancements, led to the rise of stable isotope tracers. nih.gov Stable isotopes like Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) offered a safe and effective alternative for metabolic research. diagnosticsworldnews.comnih.gov The development of powerful analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, was crucial for this transition, as they allowed for the precise detection and quantification of non-radioactive isotopes. wikipedia.orgnih.gov

Labeling strategies have also become more advanced over time.

Uniform Labeling: Early methods often involved uniform labeling, where all carbons in a precursor molecule like glucose were replaced with ¹³C. sigmaaldrich.com

Selective and Site-Specific Labeling: As techniques progressed, so did the ability to synthesize molecules with isotopes at specific, chosen positions, such as in Ethanol-2-¹³C. sigmaaldrich.com This selective labeling provides more detailed and less ambiguous information about specific enzymatic reactions and pathways. sigmaaldrich.com

Advanced Methods: Today, researchers employ a variety of sophisticated strategies, including the use of multiple tracers simultaneously and computational modeling to perform complex metabolic flux analyses. tandfonline.comwikipedia.org These advanced approaches provide a highly detailed, quantitative understanding of metabolism in health and disease. researchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(213C)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQSCWFLJHTTHZ-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480250 | |

| Record name | Ethanol-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

47.061 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14770-41-3 | |

| Record name | Ethanol-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14770-41-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Fidelity of Ethanol 2 13c

Stereospecific and Regiospecific Synthesis of Ethanol-2-13C

The synthesis of this compound requires methods that are highly regiospecific, meaning the isotope is placed at the desired C2 position with high selectivity. Two primary routes have been established for this purpose.

One effective method involves the use of a Grignard reagent. americanelements.combmrb.io In this approach, a methyl magnesium halide, where the methyl carbon is labeled with ¹³C (methyl-¹³C-magnesium bromide), is reacted with formaldehyde (B43269) (H₂C=O). The nucleophilic ¹³C-methyl group attacks the electrophilic carbonyl carbon of formaldehyde. A subsequent acidic workup of the resulting alkoxide intermediate yields ethanol (B145695) with the ¹³C isotope specifically located at the C2 position. wikipedia.org This method is advantageous due to its direct and highly specific placement of the isotopic label.

A second common pathway involves the reduction of a labeled two-carbon precursor. A frequently used starting material is Acetyl chloride-2-¹³C, which is commercially available with high isotopic enrichment. rmreagents.com This compound can be reduced to Acetaldehyde-2-¹³C. A specialized method for this step is the Rosenmund reduction, which uses hydrogen gas and a poisoned palladium catalyst (e.g., palladium on barium sulfate) to selectively convert the acyl chloride to an aldehyde without further reduction to an alcohol. fishersci.iewikipedia.org The resulting Acetaldehyde-2-¹³C is then further reduced to the final product, Ethanol-2-¹³C, using a standard reducing agent like sodium borohydride (B1222165) (NaBH₄). wikipedia.orgereztech.com

| Synthetic Route | Key Labeled Precursor | Key Reagents | Selectivity |

|---|---|---|---|

| Grignard Reaction | Methyl-¹³C magnesium halide | Formaldehyde, Acid (for workup) | High Regiospecificity |

| Two-Step Reduction | Acetyl chloride-2-¹³C | 1. H₂, Poisoned Palladium Catalyst 2. Sodium Borohydride (NaBH₄) | High Regiospecificity |

Analytical Verification of Isotopic Purity and Positional Enrichment

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the precise location of the isotope.

¹³C NMR: This technique directly observes the carbon skeleton. The spectrum of Ethanol-2-¹³C will show a strong signal at a chemical shift characteristic of the methyl carbon (C2), confirming its identity, while the signal for the C1 carbon will appear at its natural abundance level.

¹H NMR: In a proton NMR spectrum, the protons attached to the labeled C2 carbon will exhibit splitting due to coupling with the adjacent ¹³C nucleus (a large one-bond ¹³C-¹H coupling constant). This splitting pattern is a definitive indicator of the label's position. Advanced NMR techniques, such as the reverse-DEPT pulse sequence with ¹³C decoupling, can be used to eliminate large background signals (like water) and enhance the signals of interest, allowing for clear observation and quantification. sigmaaldrich.com

Mass Spectrometry (MS) is used to confirm the isotopic purity. By comparing the mass spectrum of the synthesized product to that of unlabeled ethanol, chemists can determine the degree of isotopic enrichment. The molecular ion peak for Ethanol-2-¹³C will appear at a mass-to-charge ratio (m/z) one unit higher than that of natural ethanol (C₂H₆O).

Gas Chromatography (GC) is often coupled with MS (GC-MS) or used alone to assess the chemical purity of the sample, ensuring that no significant chemical impurities from the synthesis remain. wikipedia.orgereztech.com

| Technique | Information Provided | Key Observation |

|---|---|---|

| ¹³C NMR | Positional Enrichment | Signal enhancement at the chemical shift for the C2 carbon. |

| ¹H NMR | Positional Enrichment | ¹³C-¹H coupling observed for the C2 protons. |

| Mass Spectrometry (MS) | Isotopic Purity/Enrichment | Molecular ion peak shifted by +1 amu compared to unlabeled standard. |

| Gas Chromatography (GC) | Chemical Purity | Detection and quantification of any non-ethanol components. |

Considerations for Isotopic Integrity in Research Applications

The reliability of research using Ethanol-2-¹³C is entirely dependent on its isotopic integrity—the label must be stable and remain in its specific position until a reaction or metabolic process alters it. Any isotopic scrambling or impurity would compromise the experimental results.

In metabolic tracing studies , for example, Ethanol-2-¹³C is administered to observe its metabolic fate. The ¹³C label allows researchers to follow the methyl carbon as alcohol dehydrogenase metabolizes the ethanol to acetaldehyde (B116499) and subsequently to acetate (B1210297). sigmaaldrich.com This allows for the simultaneous measurement of the rates of formation for these different products, providing clear insights into metabolic pathways and enzyme kinetics. sigmaaldrich.com

Mechanistic studies also rely heavily on precise labeling. In one study, Ethanol-2-¹³C was used to investigate a ruthenium-assisted dehydrogenation reaction. americanelements.com The unambiguous detection of ¹³C-labeled carbon monoxide (¹³CO) as a product provided definitive proof of the reaction mechanism, confirming that the ethanol molecule was the source of the CO ligand. americanelements.com

Advanced Spectroscopic and Spectrometric Techniques for Ethanol 2 13c Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in ¹³C-Enrichment Studies

NMR spectroscopy is a cornerstone technique for studying ¹³C-labeled compounds, offering detailed insights into molecular structure and metabolic pathways.

Quantitative ¹³C NMR for Intramolecular Isotope Distribution Profiling

Quantitative ¹³C NMR (qNMR) allows for the precise determination of the distribution of ¹³C isotopes within a molecule. nih.gov This is particularly valuable for understanding the metabolic fate of Ethanol-2-13C. By analyzing the ¹³C NMR spectrum, researchers can quantify the relative abundance of the ¹³C label at different carbon positions in metabolites derived from the labeled ethanol (B145695).

The precision of isotope ratio monitoring by ¹³C NMR (irm-¹³C NMR) can be better than 1‰. researchgate.net Studies have shown that the intramolecular ¹³C distribution in ethanol is not homogenous and that this heterogeneity is also observable in its metabolic products. researchgate.neteconomie.gouv.fr The development of optimized adiabatic ¹H decoupling sequences has been a significant advancement, enabling uniform proton decoupling and allowing for the accurate observation and quantification of individual ¹³C isotopomers. nih.gov

A typical ¹³C NMR spectrum of ethanol shows two distinct peaks corresponding to the methyl (C1) and methylene (B1212753) (C2) carbons. bio-conferences.org In the case of this compound, the signal corresponding to the C2 (methyl) position would be significantly enhanced.

Table 1: Research Findings from Quantitative ¹³C NMR Studies

| Study Focus | Key Finding | Significance | Citation |

|---|---|---|---|

| Intramolecular ¹³C distribution in ethanol | The ¹³C distribution in ethanol is not homogenous. | Reveals the influence of biosynthetic pathways on isotope patterns. | researchgate.neteconomie.gouv.fr |

| Precision of irm-¹³C NMR | Precision is better than 1‰. | Enables accurate and reliable quantification of isotopic enrichment. | researchgate.net |

| Effect of fermentation pathways on isotope patterns | Different fermentation pathways (Embden-Meyerhof-Parnas, Entner-Doudoroff, and reductive pentose (B10789219) phosphate) result in unique isotope redistribution signatures in ethanol. | Provides a method to trace the specific metabolic routes of glucose catabolism. | nih.gov |

¹H NMR Spectroscopy Coupled with ¹³C Decoupling for Metabolite Detection

Proton NMR (¹H NMR) spectroscopy, when combined with ¹³C decoupling techniques, offers a highly sensitive method for detecting metabolites of ¹³C-labeled substrates like this compound. nih.govismrm.org This approach, sometimes referred to as Proton-Observed, Carbon-Edited (POCE) NMR, leverages the higher sensitivity of proton detection. ismrm.org

In this technique, the sample is irradiated with radiofrequency pulses that decouple the ¹³C nuclei from the attached protons. This simplifies the ¹H NMR spectrum by removing the splitting patterns caused by ¹H-¹³C coupling, resulting in a single, sharper peak for the protons attached to ¹³C atoms. nih.gov This simplification increases the signal-to-noise ratio, making it easier to detect and quantify low concentrations of ¹³C-labeled metabolites. nih.gov For instance, the metabolism of [2-¹³C]-ethanol by alcohol dehydrogenase has been observed using ¹H NMR with ¹³C decoupling, allowing for the simultaneous measurement of the rates of synthesis of acetaldehyde (B116499), its diol, and acetate (B1210297). nih.gov

In Vivo ¹³C Magnetic Resonance Spectroscopy (MRS) and Imaging (MRI) for Metabolic Flux Assessment

In vivo ¹³C Magnetic Resonance Spectroscopy (MRS) is a powerful, non-invasive technique used to study metabolic pathways in living organisms. nih.gov By administering a ¹³C-labeled substrate like this compound, researchers can track the incorporation of the ¹³C label into various metabolites in real-time within tissues and organs. nih.govnih.gov This allows for the continuous monitoring of metabolic fluxes under different physiological or pathological conditions. nih.gov

For example, studies using [1-¹³C]ethanol have shown that the ¹³C label is incorporated into brain metabolites such as glutamate, glutamine, and aspartate, indicating that ethanol or its metabolites are processed by brain tissue. nih.gov ¹³C MRS can be used to measure the rates of key metabolic cycles, including the tricarboxylic acid (TCA) cycle and the glutamate-glutamine cycle between neurons and glial cells. nih.govnih.gov The combination of ¹³C MRS with the infusion of specific ¹³C-labeled substrates provides a detailed picture of both neuronal and glial metabolism. nih.gov

Hyperpolarization Techniques for Enhanced Sensitivity in this compound MRS

A major limitation of ¹³C MRS is its relatively low sensitivity. Hyperpolarization techniques have been developed to dramatically increase the signal-to-noise ratio of ¹³C MRS experiments, often by several orders of magnitude. rsc.orgacs.org One common method is dissolution dynamic nuclear polarization (dDNP), where a sample is polarized at very low temperatures and high magnetic fields and then rapidly dissolved and injected for in vivo studies. rsc.org

Hyperpolarization allows for the detection of ¹³C-labeled metabolites at much lower concentrations than would be possible with conventional ¹³C MRS. nih.gov For example, hyperpolarized [1-¹³C]pyruvate has been used to study liver metabolism in the presence of ethanol. nih.gov The co-administration of ethanol leads to a significant increase in the conversion of pyruvate (B1213749) to lactate, a process that can be monitored in real-time using hyperpolarized ¹³C MRS. nih.gov This provides a non-invasive way to assess changes in the liver's redox state (NADH/NAD+ ratio) following ethanol consumption. nih.gov Recent developments have also demonstrated the ability to hyperpolarize ethanol itself, including ethanol extracted from commercial vodka, opening up new possibilities for direct tracking of ethanol metabolism. rsc.orgchemrxiv.org

Mass Spectrometry (MS) for Isotopic Characterization

Mass spectrometry is another critical tool for the analysis of stable isotope-labeled compounds, providing precise measurements of isotope ratios.

Isotope Ratio Mass Spectrometry (IRMS) for Bulk and Site-Specific Carbon Isotope Ratios

For bulk analysis, the sample is typically combusted to CO₂, and the ¹³C/¹²C ratio of the resulting gas is measured by the mass spectrometer. oiv.intthermofisher.com The results are expressed in delta (δ) notation in parts per thousand (‰) relative to an international standard, Vienna Pee Dee Belemnite (V-PDB). oiv.int

For site-specific analysis, techniques are employed to selectively fragment the molecule before IRMS analysis. For ethanol, this can be achieved through online pyrolysis coupled with IRMS. acs.org This method allows for the determination of the ¹³C isotope composition of both the methyl (CH₃) and methylene (CH₂OH) carbons of ethanol. acs.org Studies have shown that the CO and CH₄ fragments generated during pyrolysis originate solely from the methylene and methyl carbon positions, respectively. acs.org Although isotopic fractionation occurs during extraction and pyrolysis, it is reproducible, allowing for the application of correction factors to determine the original site-specific isotope ratios with high precision. acs.org

Table 2: Precision of IRMS for Ethanol Isotope Analysis

| Technique | Parameter | Reported Precision (Standard Deviation) | Citation |

|---|---|---|---|

| HS-SPME-Pyrolysis-IRMS | δ¹³C of pyrolytic fragments | <0.4‰ | acs.org |

| EA-IRMS | δ¹³C of ethanol | <0.1‰ | thermofisher.com |

| HPLC/IRMS and GC/IRMS | ¹³C/¹²C ratio | <0.15‰ | nih.gov |

Advanced Coupled MS Techniques for this compound Analysis

Headspace Solid Phase Microextraction (HS-SPME) Coupled with Pyrolysis-IRMS

A powerful method for determining the intramolecular ¹³C isotope composition of ethanol in aqueous solutions involves the coupling of headspace solid-phase microextraction (HS-SPME) with an online pyrolysis system connected to an isotope ratio mass spectrometer (Py-IRMS). fishersci.comdsmz.defishersci.no This technique is particularly valuable for analyzing position-specific labeled ethanol, such as Ethanol-2-¹³C.

The process begins with the extraction of ethanol from the sample matrix using an HS-SPME fiber, which minimizes isotopic fractionation associated with sample preparation. fishersci.no The extracted ethanol is then introduced into a high-temperature pyrolysis furnace, typically operating at around 1000 °C. fishersci.comdsmz.de At this temperature, the ethanol molecule fragments into simpler gases. Crucially, studies have demonstrated that these fragments originate from specific carbon positions within the ethanol molecule. Carbon monoxide (CO) is formed exclusively from the methylene (-CH₂OH) carbon (C-1), while methane (B114726) (CH₄) arises solely from the methyl (CH₃) carbon (C-2). fishersci.comdsmz.de

These pyrolytic fragments are then carried into the IRMS, which measures their respective ¹³C/¹²C ratios. By analyzing the isotopic composition of the methane fragment, one can directly determine the ¹³C enrichment at the C-2 position of the original ethanol molecule. The method is highly reproducible, with reported standard deviations for the δ¹³C values of the pyrolytic fragments being less than 0.4‰. fishersci.comdsmz.defishersci.no Although the extraction and pyrolysis steps can introduce isotopic fractionation, this effect is consistent and reproducible, allowing for the application of correction factors to accurately calculate the original δ¹³C values for both the methyl and methylene positions. fishersci.no The entire analysis, from extraction to measurement, can be completed in approximately 30 minutes, offering a significant advantage in throughput. fishersci.no

Table 1: Pyrolytic Fragments of Ethanol and Their Carbon Atom Origin This table illustrates the relationship between the pyrolytic gas products and the original carbon positions in the ethanol molecule as determined by HS-SPME-Py-IRMS.

| Pyrolytic Fragment | Chemical Formula | Originating Carbon Position in Ethanol |

|---|---|---|

| Carbon Monoxide | CO | C-1 (Methylene, -CH₂OH) |

| Methane | CH₄ | C-2 (Methyl, -CH₃) |

| Ethylene | C₂H₄ | C-1 and C-2 |

Data sourced from multiple studies on ethanol pyrolysis for isotopic analysis. fishersci.comdsmz.de

Elemental Analysis (EA) Coupled with IRMS for Carbon Isotope Analysis

Elemental Analysis coupled with Isotope Ratio Mass Spectrometry (EA-IRMS) is a fundamental and widely used technique for the high-precision measurement of bulk or total carbon isotope ratios (δ¹³C) in ethanol. wikipedia.orgfishersci.no This method determines the average ¹³C abundance across both carbon positions in the ethanol molecule, rather than the position-specific intramolecular distribution.

In this technique, a small, precise amount of the purified ethanol sample is typically sealed in a tin capsule. fishersci.no The capsule is then dropped into a high-temperature combustion reactor within the elemental analyzer, which operates at temperatures up to 1800°C. fishersci.be In the presence of excess oxygen, the ethanol undergoes complete combustion (a process also known as Dumas combustion), converting all organic carbon into carbon dioxide (CO₂) gas. fishersci.no

The resulting CO₂ gas, along with other combustion products, is then passed through a series of purification traps and a gas chromatography column to separate it from other gases and remove impurities. The pure CO₂ is subsequently introduced into the IRMS. The mass spectrometer measures the ratio of the masses corresponding to ¹³CO₂ (mass 45) and ¹²CO₂ (mass 44) to determine the δ¹³C value of the sample relative to an international standard. nih.gov EA-IRMS is known for its high precision, with reported standard deviations better than 0.1‰ to 0.15‰. fishersci.nonih.gov This level of accuracy is essential for applications such as food and beverage authentication, where subtle variations in isotopic ratios can indicate the botanical origin of the ethanol. wikipedia.orgnih.gov

Gas Chromatography (GC) Coupled with Combustion/Conversion-IRMS (GC-C/TC-IRMS)

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a highly effective technique for analyzing the ¹³C content of volatile compounds, including ethanol, within complex mixtures. uni.lu This method combines the separation power of gas chromatography with the high-precision isotopic analysis of IRMS.

A sample containing ethanol is injected into the GC, where it is volatilized and separated from other components based on its boiling point and interaction with the GC column's stationary phase. As the separated ethanol elutes from the column, it is directed into a combustion furnace. Here, it is quantitatively converted to CO₂ gas over a catalyst in the presence of oxygen. nih.govuni.lu This CO₂ is then purified and introduced into the IRMS for ¹³C/¹²C ratio analysis.

This technique is particularly useful for authenticity testing of alcoholic beverages. For instance, it can detect the adulteration of fruit juices or wine with sugar from C4 plants (like corn or cane sugar) by analyzing the δ¹³C value of the ethanol produced during fermentation. mpg.de The precision for δ¹³C determination using GC-C-IRMS is typically around ±0.3‰. mpg.de When coupled with headspace solid-phase microextraction (HS-SPME), the method (HS-SPME-GC-C-IRMS) becomes a powerful tool for analyzing ethanol in various matrices with minimal sample preparation. mpg.desci-toys.com A variation of this technique, GC-Thermal Conversion-IRMS (GC-TC-IRMS), also known as pyrolysis-IRMS, is used for analyzing hydrogen and oxygen isotopes. metabolomicsworkbench.org

High-Performance Liquid Chromatography (HPLC) Coupled with Combustion-IRMS (HPLC-co-IRMS)

For the analysis of ethanol in complex aqueous samples alongside non-volatile compounds, High-Performance Liquid Chromatography coupled with Combustion-Isotope Ratio Mass Spectrometry (HPLC-co-IRMS) offers a unique capability. This technique allows for the simultaneous determination of the ¹³C/¹²C isotope ratio of ethanol, as well as other compounds like glucose, fructose, and glycerol, in a single analytical run. nih.govnih.govguidetopharmacology.org

In this setup, the sample is first injected into an HPLC system, where the different components are separated based on their affinity for the stationary and mobile phases. As the compounds elute from the HPLC column, they are passed through a specialized liquid interface, often symbolized by "co" for combustion. nih.govguidetopharmacology.org This interface facilitates the chemical oxidation of the organic compounds into CO₂. nih.gov The resulting CO₂ is then transferred to the IRMS for isotopic analysis.

This method has been officially adopted for the analysis of products in the vitivinicultural sector, such as wine and musts, to verify authenticity and detect chaptalization (the addition of sugar). nih.govuni.lu By comparing the δ¹³C values of the precursor sugars (glucose, fructose) to the fermentation products (ethanol, glycerol), analysts can identify isotopic patterns characteristic of authentic wine. nih.govuni.lu The method provides good precision, with inter-laboratory studies showing repeatability standard deviations for ethanol δ¹³C measurements typically between 0.16‰ and 0.17‰. nih.gov

| HPLC-co-IRMS | HPLC separation followed by chemical oxidation of ethanol to CO₂. | Liquid (Aqueous) | δ¹³C of ethanol and non-volatile compounds. | ~ 0.17‰ | Simultaneous analysis with sugars/glycerol. |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) in Isotope-Labeled Metabolite Quantification

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) has emerged as a high-throughput technique suitable for the quantification of isotope-labeled metabolites, including ethanol. fishersci.pt While traditionally used for large molecules like proteins, its application has been extended to smaller metabolites for fields such as metabolic flux analysis.

A novel method for determining the concentration and labeling degree of ¹³C-ethanol utilizes an indirect enzymatic approach coupled with MALDI-TOF MS. fishersci.pt In this procedure, ethanol from a sample (e.g., a culture supernatant) is enzymatically oxidized to acetaldehyde. This volatile acetaldehyde is then trapped by reacting it with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form an insoluble derivative, 2,4-acetaldehyde dinitrophenylhydrazone (Ac-DNPH). fishersci.pt

This derivatization step is key, as the Ac-DNPH product is readily ionizable and detectable by MALDI-TOF MS. For quantification, a known amount of a doubly labeled internal standard, such as [¹³C₂]-ethanol, is added to the sample. This standard undergoes the same enzymatic oxidation and derivatization process. By comparing the mass spectral signal intensities of the derivative from the unlabeled or singly labeled (e.g., Ethanol-2-¹³C) ethanol to the signal from the doubly labeled internal standard, both the concentration and the degree of isotopic labeling can be accurately determined. fishersci.pt

This method has been shown to have a linear range for ethanol concentration between 1 and 50 mM, with a limit of detection of 0.6 mM, which is sufficient for many metabolic flux experiments. fishersci.pt The high-throughput nature of MALDI-TOF MS, allowing for rapid analysis of many samples prepared in parallel (e.g., in microtiter plates), makes it a powerful tool for studying metabolic pathways involving labeled ethanol. fishersci.pt

Applications in Metabolic Pathway Elucidation and Fluxomics

13C-Metabolic Flux Analysis (13C-MFA) with Ethanol-2-13C as Tracer

13C-Metabolic Flux Analysis (13C-MFA) is a pivotal technique for quantifying intracellular metabolic reaction rates. nih.govethz.ch The choice of the 13C-labeled substrate is a critical factor that significantly influences the precision of the estimated fluxes. researchgate.net this compound has emerged as a particularly effective tracer for studying the metabolism of organisms that can utilize ethanol (B145695) as a carbon source.

The design of a 13C-MFA experiment is crucial for obtaining accurate and precise flux estimations. researchgate.net Computer simulations are often employed to optimize the experimental design, including the choice of the isotopic tracer. nih.gov In the context of studying ethanol-assimilating organisms like Saccharomyces cerevisiae, it has been demonstrated that using 100% [2-13C]ethanol as the sole carbon source provides the most precise estimation of metabolic fluxes, particularly through the tricarboxylic acid (TCA) cycle and the pentose (B10789219) phosphate (B84403) (PP) pathway. nih.gov

The advantage of using 100% [2-13C]ethanol lies in the fact that the second carbon of ethanol contributes to the formation of a variety of metabolic intermediates with diverse 13C-labeling patterns. nih.gov This diversity in labeling increases the sensitivity for flux determination. nih.gov In contrast, the first carbon of ethanol would be lost as CO2 in the TCA cycle, providing less information about downstream metabolic pathways. nih.gov

Table 1: Comparison of Different 13C-Labeled Ethanol Tracers for Flux Precision

| Tracer Composition | Relative Precision Score (Sum of Si) in TCA Cycle | Relative Precision Score (Sum of Si) in PP Pathway | Overall Suitability for Precise Flux Estimation |

|---|---|---|---|

| 100% [1-13C]ethanol | Higher (Poorer Precision) | Higher (Poorer Precision) | Suboptimal |

| 100% [2-13C]ethanol | Lowest (Best Precision) | Lowest (Best Precision) | Optimal |

| 50% [1-13C]ethanol + 50% [2-13C]ethanol | Intermediate | Intermediate | Moderate |

| 100% [U-13C2]ethanol | Intermediate | Intermediate | Moderate |

Note: The precision score (Si) is inversely proportional to the 95% confidence interval of the flux estimate. A lower sum of Si indicates better precision.

Utilizing the optimized experimental design with 100% [2-13C]ethanol, researchers have successfully determined the intracellular metabolic flux distribution in the central carbon metabolism of Saccharomyces cerevisiae. nih.gov By replacing the standard carbon source with [2-13C]ethanol in the culture medium, the 13C label is incorporated into various metabolites. nih.gov The labeling patterns of these metabolites, particularly proteinogenic amino acids, are then analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) to quantify the fluxes through different metabolic pathways. nih.govnih.gov

The use of this compound as a tracer has provided significant insights into the functioning of central carbon metabolism. In ethanol-assimilating S. cerevisiae, 13C-MFA has revealed that the metabolic flux levels of the tricarboxylic acid (TCA) cycle and the glyoxylate (B1226380) shunt are significantly higher compared to when glucose is used as the carbon source. nih.gov This indicates a major shift in how the cell generates energy and building blocks.

The analysis extends to glycolysis and the pentose phosphate pathway (PPP). While glycolysis is the primary pathway for glucose catabolism, when ethanol is the carbon source, gluconeogenesis (the reverse of glycolysis) becomes active to produce necessary sugar phosphates. The PPP, crucial for producing NADPH and precursors for nucleotide synthesis, can also be accurately quantified using data from [2-13C]ethanol tracing. nih.gov

Metabolic fluxes are intrinsically linked to the balance of cofactors such as ATP and NADPH. 13C-MFA with this compound allows for a quantitative assessment of cofactor regeneration. For instance, in S. cerevisiae grown on ethanol, the TCA cycle becomes the primary source of NADPH, a shift from the PPP being the main provider in glucose-grown cells. nih.gov This is evidenced by the higher flux through the NADP+-dependent isocitrate dehydrogenase in the TCA cycle. nih.gov

Furthermore, the analysis of ATP balance has shown that ethanol assimilation leads to a larger production of excess ATP, primarily through increased oxidative phosphorylation. nih.gov This enhanced ATP regeneration is a critical factor in certain biotechnological applications, such as the production of S-adenosyl-l-methionine (SAM). nih.gov

Table 2: Key Metabolic Fluxes in S. cerevisiae on Ethanol vs. Glucose

| Metabolic Pathway/Reaction | Relative Flux on Ethanol | Relative Flux on Glucose | Key Insight |

|---|---|---|---|

| TCA Cycle | Significantly Higher | Lower | Increased energy and precursor production from ethanol. |

| Glyoxylate Shunt | Significantly Higher | Lower | Bypasses CO2-losing steps of the TCA cycle for biomass synthesis. |

| Pentose Phosphate Pathway | Lower | Higher | Shift in primary role of NADPH production. |

| Oxidative Phosphorylation | Significantly Higher | Lower | Enhanced ATP regeneration. |

A key outcome of using this compound in 13C-MFA is the ability to elucidate the complete rewiring of metabolic networks in response to different carbon sources. nih.gov The metabolic flux distribution in S. cerevisiae cultured on ethanol is entirely different from that of the same organism grown on glucose. nih.gov This demonstrates the remarkable metabolic flexibility of cells and provides a detailed picture of the adaptive strategies employed under various nutritional conditions. Such insights are invaluable for metabolic engineering efforts aimed at optimizing the production of desired biochemicals. researchgate.net

In Vivo Tracer Studies Utilizing this compound in Biological Systems

Beyond microbial and cell culture studies, this compound is also a valuable tracer for in vivo studies in more complex biological systems, such as mammals. nih.gov Ingested ethanol is primarily metabolized in the liver to acetaldehyde (B116499) and then to acetate (B1210297). nih.gov This acetate is released into the bloodstream and can be taken up and oxidized by other organs, including the brain. nih.gov

In a study on rats, an intravenous infusion of [2-13C]ethanol was used to investigate brain metabolism. nih.gov The [2-13C]ethanol is converted by the liver into [2-13C]acetate, which then enters the brain. nih.gov Through oxidation in the brain's TCA cycle, the 13C label is incorporated into intermediates like α-ketoglutarate, and subsequently into the neurotransmitters glutamate, glutamine, and GABA. nih.gov By using magnetic resonance spectroscopy to observe the 13C labeling of these brain metabolites, researchers can study the dynamics of cerebral acetate uptake and oxidation. nih.gov

One significant finding from such studies is that chronic ethanol exposure can lead to an increased capacity of the brain to take up and oxidize circulating acetate. nih.gov This suggests a metabolic adaptation in the brain in response to long-term alcohol consumption. nih.gov

Measurement of Substrate Oxidation Rates and Carbon Incorporation into Endogenous Metabolites

This compound is extensively used to measure the rate at which ethanol is oxidized and to trace the fate of its carbon backbone into key endogenous metabolites. Following administration, this compound is primarily metabolized in the liver to [2-13C]acetate. This labeled acetate is then released into the bloodstream and taken up by various tissues, including the brain, where it can be further metabolized. nih.gov

Through oxidation, the 13C label from acetate is incorporated into the metabolic intermediate α-ketoglutarate within the tricarboxylic acid (TCA) cycle. This labeling is subsequently transferred to glutamate, glutamine, and γ-aminobutyric acid (GABA). nih.gov Magnetic resonance spectroscopy (MRS) is a key technique used to observe and quantify the 13C-labeling in these brain metabolites, confirming their synthesis from ethanol-derived acetate. nih.gov

Studies in rat models have demonstrated the dynamics of this process. Within 15 minutes of [2-13C]ethanol infusion, the percent enrichment of plasma acetate can reach approximately 46%, rising to around 55% after 30 minutes. nih.gov This rapid appearance of labeled acetate confirms its availability as a substrate for brain metabolism shortly after ethanol administration. nih.gov The subsequent incorporation of the 13C label into brain metabolites provides a direct measure of acetate oxidation and utilization in the central nervous system.

| Metabolite | 13C Enrichment (%) - Normalized to Plasma [13C]Acetate |

|---|---|

| Glutamate | Data not available in specific percentage |

| Glutamine | Data not available in specific percentage |

| GABA | Data not available in specific percentage |

Investigation of Inter-Organ and Inter-Cellular Carbon Transfer and Metabolism

The use of this compound facilitates the investigation of carbon transfer and metabolic interplay between different organs and cell types. A prime example is the liver-brain metabolic axis. The liver is the primary site of ethanol metabolism, converting it into acetate. nih.gov Over 90% of the acetate produced in the liver is released into the bloodstream, from where it is transported to other organs, including the brain. nih.gov

By administering this compound and subsequently detecting 13C-labeled metabolites in the brain, researchers can quantify the extent of this inter-organ carbon shuttling. nih.gov This approach has been crucial in demonstrating that the brain can utilize ethanol-derived acetate as an energy substrate. nih.gov This is particularly significant in the context of chronic alcohol exposure, where the brain may adapt to use acetate as a more prominent fuel source. nih.gov

This methodology also allows for the study of carbon transfer between different cell types within an organ. For instance, in the brain, acetate is preferentially taken up and metabolized by astrocytes. The 13C label can then be transferred to neurons in the form of glutamate and glutamine, highlighting the metabolic coupling between these two cell types.

Characterization of Metabolic Adaptations to Environmental or Genetic Perturbations

This compound is a valuable tool for characterizing how metabolic pathways adapt to environmental changes, such as chronic alcohol exposure, or genetic modifications. Studies comparing ethanol-naïve rats to those chronically treated with ethanol have shown that chronic exposure leads to an increased capacity of the brain to take up and oxidize acetate. nih.gov

In these studies, the 13C enrichment in brain glutamate, glutamine, and GABA (normalized to plasma 13C-acetate) was significantly higher in the chronically treated group. nih.gov This suggests an adaptive response by the brain to utilize acetate more efficiently when ethanol is consistently present. This is supported by findings of increased activity of enzymes involved in acetate metabolism, such as a 36% increase in cortical acetyl-CoA synthetase (AceCS) activity in rats after seven days of ethanol treatment. nih.gov

| Parameter | Observation in Chronic Ethanol-Treated Rats |

|---|---|

| Cerebral uptake and oxidation of acetate | Increased |

| 13C enrichment in brain glutamate, glutamine, and GABA (normalized to plasma 13C-acetate) | Higher than in ethanol-naïve rats |

| Cortical AceCS enzyme activity | 36% increase after 7 days of treatment |

This isotopic tracing approach can also be applied to study the metabolic consequences of genetic perturbations. By using this compound in genetically modified organisms, researchers can elucidate how specific gene knockouts or mutations affect ethanol metabolism and the subsequent distribution of its carbon atoms throughout various metabolic networks.

In Vitro Metabolic Investigations Employing this compound

In vitro systems provide a controlled environment to study specific aspects of ethanol metabolism in isolation. The use of this compound in these models allows for detailed kinetic studies and the analysis of metabolic pathways in specific tissues and cell types.

Enzymatic Reaction Kinetic Studies and Product Formation Pathways

This compound is utilized in enzymatic assays to study the kinetics and mechanisms of enzymes involved in ethanol metabolism, such as alcohol dehydrogenase (ADH). By monitoring the conversion of this compound to 13C-labeled acetaldehyde and acetate over time, the rates of these enzymatic reactions can be precisely measured. nih.gov

These studies are fundamental to understanding the factors that regulate the speed of ethanol metabolism. For instance, kinetic studies have shown that at low ethanol concentrations, the activity of rat liver ADH is primarily limited by NADH inhibition. nih.gov At higher ethanol concentrations (above 10 mM), substrate inhibition also becomes a significant factor. nih.gov The use of isotopically labeled ethanol allows for the unambiguous tracking of the substrate and its products, avoiding interference from other potential substrates or metabolic pathways.

Furthermore, this compound can be used to investigate the different pathways of ethanol oxidation. The primary pathway involves the conversion of ethanol to acetaldehyde and then to acetate. nih.gov However, other pathways, such as the microsomal ethanol-oxidizing system (MEOS), also contribute to ethanol metabolism. By tracing the fate of the 13C label, the relative contributions of these different pathways under various conditions can be determined.

Analysis of Metabolism in Tissue Slices and Isolated Cell Models

Tissue slices and isolated cell models offer a bridge between in vitro enzymatic assays and in vivo studies. These systems maintain the cellular architecture and some of the intercellular interactions of the original tissue, providing a more physiologically relevant context for metabolic studies.

Human Liver Tissue Ex Vivo : Precision-cut liver slices (PCLS) are a valuable ex vivo model for studying ethanol metabolism. unmc.edu By incubating human liver slices with this compound, researchers can directly measure the rates of ethanol uptake, oxidation, and the subsequent production and release of labeled acetate. This model allows for the investigation of human-specific aspects of liver metabolism and can be used to test the effects of various compounds on these processes. nih.govnih.gov Global 13C tracing methodologies, while not always specific to ethanol, demonstrate the feasibility of detailed metabolic flux analysis in such ex vivo systems. nih.gov

Brain Cortical Slices : Brain slices are used to study the metabolism of ethanol-derived acetate in the central nervous system. While direct studies using this compound in brain slices were not found in the search results, the methodology has been established using other 13C-labeled substrates like glucose and acetate. researchgate.net Incubating brain cortical slices with [2-13C]ethanol would allow for the direct measurement of acetate production within the brain tissue and its subsequent incorporation into neurotransmitters like glutamate, glutamine, and GABA, providing insights into intracerebral ethanol metabolism. Studies have shown that ethanol can inhibit persistent activity in prefrontal cortical neurons in slice co-culture preparations, indicating the utility of this model for investigating the functional consequences of ethanol metabolism in the brain. nih.gov

Isotopic Fractionation and Kinetic Isotope Effects in Biochemical Systems

Theoretical Framework of Carbon Isotope Fractionation in Enzymatic Reactions

Enzymatic reactions are subject to kinetic isotope effects, where the rate of reaction is sensitive to isotopic substitution at a specific atomic position in the substrate. This is because the vibrational frequency of a chemical bond is dependent on the mass of the atoms involved. A bond containing a heavier isotope, such as ¹³C, has a lower zero-point energy and is therefore stronger and less reactive than a bond with a lighter isotope. Consequently, enzymes often discriminate against substrates containing heavier isotopes, leading to a slower reaction rate. mdpi.comnih.gov This discrimination results in isotopic fractionation, where the product of the reaction becomes depleted in the heavier isotope relative to the substrate.

The magnitude of the KIE is influenced by the specific enzymatic mechanism and which step in the multi-step process is rate-limiting. If the bond to the isotopic atom is broken or formed in the rate-determining step, a primary KIE is observed. Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation but still influences the reaction rate through steric or electronic effects. The study of these effects in the context of ethanol (B145695) metabolism, particularly with labeled variants like Ethanol-2-13C, can help elucidate the contribution of different enzymatic pathways. nih.gov

Characterization of Kinetic Isotope Effects (KIEs) Associated with Ethanol Metabolism

The metabolism of ethanol in biological systems is a complex process involving multiple enzymes and pathways, each with its own characteristic KIEs. By using isotopically labeled ethanol, such as this compound, researchers can trace the fate of specific carbon atoms and quantify the isotopic fractionation at each metabolic step.

Enzyme-Specific Isotope Effects Governing Carbon Scrambling

The primary enzymes involved in ethanol oxidation are alcohol dehydrogenase (ADH), the microsomal ethanol-oxidizing system (MEOS) involving cytochrome P450 enzymes (primarily CYP2E1), and catalase. nih.govmdpi.com Each of these enzymes exhibits a distinct KIE. For instance, studies using deuterium-labeled ethanol have shown different isotope effects for ADH, MEOS, and catalase, allowing for the estimation of the relative flux through each pathway under various physiological conditions. osti.gov

The concept of "carbon scrambling" refers to the redistribution of carbon atoms during metabolic processes. In the context of ethanol produced from glucose fermentation, the carbon atoms at the methyl (C1) and methylene (B1212753) (C2) positions of ethanol originate from different positions in the glucose molecule, depending on the specific catabolic pathway utilized. nih.gov The KIEs of the enzymes within these pathways will influence the final isotopic composition at the C1 and C2 positions of the ethanol produced.

Differential KIEs Across Diverse Glucose Catabolic Pathways

The isotopic signature of ethanol, including the ¹³C content at the C2 position, is heavily dependent on the pathway of glucose catabolism employed by the organism. The three primary pathways for glucose fermentation to ethanol are the Embden-Meyerhof-Parnas (EMP), Entner-Doudoroff (ED), and Reductive Pentose (B10789219) Phosphate (B84403) (RPP) pathways. nih.govnih.gov

A study investigating the anaerobic fermentation of glucose to ethanol by Saccharomyces cerevisiae (EMP pathway), Zymomonas mobilis (ED pathway), and Leuconostoc mesenteroides (RPP pathway) revealed that each pathway imparts a unique isotopic signature on the resulting ethanol. nih.govnih.gov The apparent KIEs for the formation of the methyl and methylene groups of ethanol were found to be distinct for each pathway. Notably, a significant apparent KIE for the methylene group was observed only in the RPP pathway. nih.govnih.gov The KIEs associated with the methyl group were generally more pronounced than those for the methylene group across all three pathways. nih.gov These differences arise from the unique set of enzymes and reaction mechanisms inherent to each catabolic route. nih.gov

Apparent Kinetic Isotope Effects in Ethanol from Different Fermentation Pathways

| Pathway | Organism | Apparent KIE (Methylene - CH₂) | Apparent KIE (Methyl - CH₃) |

|---|---|---|---|

| Embden-Meyerhof-Parnas (EMP) | Saccharomyces cerevisiae | Not significant | Pronounced |

| Entner-Doudoroff (ED) | Zymomonas mobilis | Not significant | Pronounced |

| Reductive Pentose Phosphate (RPP) | Leuconostoc mesenteroides | Significant | Pronounced |

This table summarizes the differential kinetic isotope effects observed for the methylene and methyl groups of ethanol produced via three major glucose catabolic pathways. Data synthesized from findings in scientific literature. nih.govnih.gov

Intramolecular Isotope Distribution as a Reporter of Metabolic Processes

The non-statistical distribution of isotopes within a molecule, such as the specific ¹³C enrichment or depletion at the C2 position of ethanol, serves as a powerful reporter of the underlying metabolic and environmental history of the molecule.

Influence of CO2-Fixation Pathways (C3, C4, CAM) on Isotopic Fingerprints in Ethanol

The initial fixation of atmospheric carbon dioxide by plants through photosynthesis establishes a foundational isotopic signature that is passed down to subsequent metabolites, including glucose and the ethanol derived from it. The three major photosynthetic pathways—C3 (Calvin cycle), C4 (Hatch-Slack pathway), and Crassulacean Acid Metabolism (CAM)—exhibit different degrees of discrimination against ¹³CO₂. anchem.pl This leads to distinct bulk ¹³C values in the plant biomass.

Furthermore, these pathways influence the intramolecular distribution of ¹³C within the glucose molecule, which is then reflected in the ethanol produced from its fermentation. researchgate.netnih.gov Studies using isotopic carbon-13 nuclear magnetic resonance (¹³C NMR) spectrometry have revealed characteristic isotopic patterns in ethanol from C3, C4, and CAM plants. researchgate.netnih.govcapes.gov.br

C3 Plants: In ethanol derived from C3 plants (e.g., grapes, sugar beet), the methylene group (C2) is consistently enriched in ¹³C by approximately 2‰ relative to the methyl group (C1). researchgate.neteuropa.euresearchgate.net

C4 Plants: In contrast, ethanol from C4 plants (e.g., maize, sugarcane) shows the opposite pattern, with the methylene carbon being relatively depleted in ¹³C. researchgate.netcapes.gov.br This reversal is thought to be linked to the influence of photorespiration in C3 plants. researchgate.neteuropa.eu

CAM Plants: Ethanol from CAM plants (e.g., pineapple) exhibits an isotopic pattern similar to that of C3 plants but with a much more pronounced ¹³C enrichment in the methylene position, reaching up to 13‰. researchgate.netcapes.gov.breuropa.eu

Intramolecular ¹³C Distribution in Ethanol from Different Photosynthetic Pathways

| Photosynthetic Pathway | Example Plant Source | Relative ¹³C Enrichment of Methylene (C2) vs. Methyl (C1) |

|---|---|---|

| C3 | Grapes, Sugar Beet | ~ +2‰ |

| C4 | Maize, Sugarcane | Depleted |

| CAM | Pineapple | Up to +13‰ |

This table illustrates the distinct intramolecular ¹³C isotopic patterns in ethanol derived from plants utilizing different CO₂ fixation pathways. Data is based on findings from ¹³C NMR studies. researchgate.netcapes.gov.breuropa.euresearchgate.net

Impact of Environmental Factors on Site-Specific 13C Variation in Metabolites

Environmental conditions during plant growth can further modulate the site-specific ¹³C variation in metabolites like glucose, and consequently in the ethanol produced. Factors such as water availability, temperature, and light intensity can influence the rates of photosynthesis and photorespiration, thereby affecting isotopic fractionation. researchgate.net

For instance, in wine, the ¹³C enrichment of the methylene group in ethanol has been found to correlate with air temperature and the isotopic composition of water (δ¹⁸O) in the wine. researchgate.neteuropa.eu This suggests that water vapor deficit may be a critical factor influencing the isotopic fingerprint. researchgate.neteuropa.eu Under drought conditions, plants may close their stomata to conserve water, which can alter the balance of metabolic pathways and lead to changes in the intramolecular ¹³C distribution. researchgate.net These findings highlight the potential of using the intramolecular isotopic composition of molecules like ethanol as a tool to reconstruct past environmental and physiological conditions. researchgate.net

Biosynthetic Pathway Elucidation and Authenticity Applications

Tracing the Biosynthetic Origin of Carbon Atoms in Ethanol (B145695)

The fermentation of glucose to ethanol is a fundamental biochemical process. However, different microorganisms utilize distinct catabolic pathways, such as the Embden-Meyerhof-Parnas (EMP), Entner-Doudoroff (ED), or Pentose (B10789219) Phosphate (B84403) (PP) pathways. researchgate.netasm.org By using glucose labeled with ¹³C at specific positions and analyzing the resulting ethanol, researchers can determine which pathway is active.

During these processes, the carbon skeleton of glucose is cleaved and rearranged. The position of the ¹³C label in the final ethanol molecule, such as in Ethanol-2-13C, directly reveals its origin from the initial glucose molecule. researchgate.net For example, in the EMP pathway, the C2 (methylene) and C5 carbons of glucose become the methylene (B1212753) carbon of ethanol. In contrast, the ED pathway results in the C2 and C5 carbons of glucose forming the methyl carbon of ethanol. researchgate.net This precise tracking allows scientists to map metabolic fluxes and understand how organisms channel carbon to produce ethanol and other metabolites. researchgate.netasm.orgasm.orgnih.gov This technique is crucial for metabolic engineering, where the goal is to optimize the production of biofuels and other chemicals in microbial cell factories. d-nb.info

Application in Authentication and Origin Verification of Fermented Products

The isotopic signature of ethanol is a powerful fingerprint for verifying the botanical and geographical origin of fermented products like wine, spirits, and beer. This is particularly important for detecting fraud, such as the illegal addition of sugar or undeclared alcohol. vup.skthermofisher.combio-conferences.org

Plants are broadly categorized based on their photosynthetic CO₂ fixation pathways: C3, C4, and Crassulacean Acid Metabolism (CAM). thermofisher.comwikipedia.org These pathways exhibit different degrees of isotopic fractionation, leading to distinct ¹³C/¹²C ratios in the sugars they produce.

C3 plants (e.g., grapes, wheat, barley, beets) have δ¹³C values typically ranging from -34‰ to -22‰. mdpi.com

C4 plants (e.g., corn, sugarcane) have δ¹³C values from -18‰ to -9‰. mdpi.com

CAM plants (e.g., pineapple, agave) have intermediate values. capes.gov.br

Furthermore, advanced techniques like ¹³C Nuclear Magnetic Resonance (NMR) can measure the site-specific ¹³C content within the ethanol molecule (CH₃C H₂OH vs. C H₃CH₂OH). wikipedia.orgcapes.gov.brresearchgate.net Research has shown a consistent pattern:

In ethanol from C3 plants , the methylene carbon (C2) is relatively enriched in ¹³C compared to the methyl carbon (C1). capes.gov.brresearchgate.netresearchgate.net

In ethanol from C4 plants , the reverse relationship is often observed, with the methylene carbon being relatively depleted in ¹³C. capes.gov.br

Ethanol from CAM plants shows a pattern similar to C3 plants but with a much more pronounced ¹³C enrichment in the methylene position. capes.gov.brnih.gov

This intramolecular analysis provides a more robust method for authentication, capable of distinguishing not only between C3 and C4 origins but also detecting more subtle adulterations. capes.gov.bracs.org

Table 1: Typical Isotopic Characteristics of Ethanol from Different Plant Pathways

| Plant Pathway | Example Plants | Bulk Ethanol δ¹³C Range | Intramolecular ¹³C Pattern (Methylene vs. Methyl) |

|---|---|---|---|

| C3 | Grapes, Wheat, Beet | -34‰ to -22‰ mdpi.com | Methylene (C2) is ¹³C-enriched relative to Methyl (C1) capes.gov.brresearchgate.net |

| C4 | Corn, Sugarcane | -18‰ to -9‰ mdpi.com | Methylene (C2) is ¹³C-depleted relative to Methyl (C1) capes.gov.br |

| CAM | Pineapple, Agave | Intermediate | Methylene (C2) shows strong ¹³C-enrichment relative to Methyl (C1) capes.gov.br |

A common form of economic adulteration in the beverage industry is the addition of cheaper sugars (chaptalization) to increase the alcohol content of a product, such as wine. thermofisher.com For instance, adding cane or corn sugar (from C4 plants) to grape must (from a C3 plant) is illegal in many regions for table wines. mdpi.com

Isotopic analysis can readily detect this fraud. The addition of C4 sugar to a C3 fermentation will shift the δ¹³C value of the resulting ethanol to be less negative, falling outside the expected range for an authentic C3 product. bio-conferences.orgmdpi.comresearchgate.net For example, analysis of European beers, made only from C3 plants, shows δ¹³C values below -25.6‰, whereas beers incorporating C4 adjuncts have higher values. mdpi.com Similarly, spiking sake (from rice, a C3 plant) with glucose from C4 plants results in δ¹³C values that directly correlate with the amount of added sugar. mdpi.com

The use of an internal standard, such as malic acid in maple syrup or tartaric acid in wine, can further improve the detection limits for adulteration. mdpi.comresearchgate.net By comparing the δ¹³C of ethanol to the δ¹³C of another component that originates from the same source, analysts can establish correlations that highlight any deviation caused by foreign sugar addition. mdpi.comresearchgate.net

Research on Novel Bioproduction Pathways for Ethanol (e.g., CO₂ Conversion)

This compound is also instrumental in the development of next-generation biofuels. A significant area of research is the conversion of carbon dioxide (CO₂), a greenhouse gas, into valuable chemicals like ethanol. greencarcongress.commdpi.com This can be achieved through various catalytic processes, including photocatalysis, electrocatalysis, and heterogeneous catalysis. greencarcongress.commdpi.comacs.orgresearchgate.net

In these studies, isotopically labeled ¹³CO₂ is used as a feedstock. If the engineered catalyst or microbial pathway is successful, the ¹³C label will be incorporated into the product molecules. Detecting ¹³C in the ethanol product, specifically at the C1 or C2 position, provides definitive proof that the ethanol was derived from the supplied CO₂. greencarcongress.com This tracing is essential for validating new reaction pathways and understanding the complex C-C bond-forming mechanisms required to convert a single-carbon molecule (CO₂) into a two-carbon molecule (ethanol). greencarcongress.comacs.org For example, research on a Cs-Cu/ZnO catalyst demonstrated its ability to facilitate this conversion, opening a new route for recycling CO₂ into fuel. greencarcongress.com

Emerging Research Frontiers and Methodological Advancements

Integration of 13C-MFA with Multi-Omics Data for Systems Biology Approaches

The integration of 13C-Metabolic Flux Analysis (13C-MFA) with other omics disciplines (genomics, transcriptomics, proteomics, and metabolomics) is creating a more holistic understanding of cellular physiology, a cornerstone of systems biology. frontiersin.orgportlandpress.com 13C-MFA provides a direct measure of the functional output of a metabolic network by quantifying the rates (fluxes) of intracellular reactions. portlandpress.comvanderbilt.edu When combined with other omics data, it allows researchers to connect genetic information, gene expression levels, and protein abundance with the actual metabolic activity within the cell.

This multi-omics approach enables a comprehensive analysis of how cells respond to genetic or environmental changes. portlandpress.com For instance, by correlating flux maps generated from Ethanol-2-13C tracing with transcriptomic data, researchers can identify regulatory hotspots where changes in gene expression lead to significant rerouting of metabolic flux. portlandpress.com This integrated analysis helps to build more accurate and predictive models of cellular behavior, moving beyond the study of individual components to understanding the system as a whole. biorxiv.orgresearchgate.net

Recent studies have successfully applied these integrated approaches to various organisms, including the industrial workhorses Escherichia coli and Saccharomyces cerevisiae. biorxiv.orgnih.gov The insights gained are crucial for understanding complex biological phenomena and for rational, data-driven engineering of microorganisms. nih.gov

| Multi-Omics Data Type | Information Provided | Synergy with 13C-MFA |

| Genomics | Blueprint of metabolic capabilities | Identifies the potential metabolic pathways available to an organism. |

| Transcriptomics | Gene expression levels | Reveals which metabolic genes are active under specific conditions, helping to explain observed flux distributions. portlandpress.com |

| Proteomics | Protein abundance and modifications | Quantifies the levels of enzymes that catalyze metabolic reactions, providing a link between gene expression and metabolic function. |

| Metabolomics | Intracellular metabolite concentrations | Provides information on the thermodynamic state of the cell and can help constrain flux models. biorxiv.org |

| Fluxomics (13C-MFA) | In vivo reaction rates (fluxes) | Delivers the functional output of metabolism, validating and quantifying the activity of pathways suggested by other omics data. vanderbilt.edu |

Development of Computational Tools and Algorithms for Advanced Flux Analysis Modeling

The complexity of interpreting data from this compound tracing experiments necessitates the use of sophisticated computational tools and mathematical algorithms. frontiersin.org 13C-MFA is not a direct measurement but an inference based on fitting experimental labeling data to a mathematical model of metabolic networks. frontiersin.orgvanderbilt.edu The development of robust software has been crucial for the wider adoption and standardization of this technique. vanderbilt.edu

Several publicly available software packages have been developed to automate and streamline the process of flux calculation. Tools like INCA , OpenFLUX , and 13CFLUX2 provide frameworks for modeling metabolic networks, simulating isotope labeling patterns, and performing statistical analysis to determine the best-fit flux map. vanderbilt.eduwikipedia.org These tools handle the non-linear equations that link metabolic fluxes to the distribution of isotopes in metabolites. biorxiv.org

Recent advancements focus on:

Genome-Scale Modeling: Extending MFA to genome-scale models is a significant frontier. Approaches like two-scale 13C-MFA (2S-13C-MFA) aim to integrate detailed labeling data from central metabolism with the broader stoichiometric constraints of an entire organism's metabolic network. nih.govresearchgate.net

Standardization and Usability: The development of standardized data formats like FluxML facilitates the exchange and reuse of 13C-MFA models between different research groups and software platforms, enhancing reproducibility. frontiersin.org Furthermore, creating visual and intuitive workflows in platforms like Omix makes these powerful computational methods more accessible to researchers who are not programming experts. oup.com

Dynamic and Non-Stationary MFA: While traditional 13C-MFA assumes a steady state, new algorithms are being developed for isotopically non-stationary MFA (INST-MFA). vanderbilt.edursc.org These methods analyze the transient labeling dynamics of metabolites, which can provide additional information, particularly for systems that are slow to reach an isotopic steady state, such as mammalian cell cultures. vanderbilt.edursc.org

Innovative Applications of this compound in Synthetic Biology and Metabolic Engineering for Enhanced Bioprocesses

This compound is a valuable tool in synthetic biology and metabolic engineering, where the goal is to rationally design and modify microorganisms to produce valuable chemicals, biofuels, and pharmaceuticals. nih.govfrontiersin.org By using 13C-MFA, engineers can obtain a quantitative map of carbon flow through a cell's metabolic network, allowing them to identify bottlenecks, inefficient pathways, and competing reactions that divert carbon away from the desired product. nih.govmdpi.com

For example, in the production of bio-ethanol, a primary biofuel, microorganisms like Saccharomyces cerevisiae are extensively engineered. annualreviews.orgfrontiersin.org Tracing experiments with labeled substrates can reveal the relative activities of glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle, providing a detailed picture of the central carbon metabolism that fuels ethanol (B145695) production. nih.govwikipedia.orgnih.gov This knowledge allows engineers to make targeted genetic modifications, such as overexpressing key enzymes or deleting genes for byproduct formation, to channel more carbon toward ethanol. nih.govresearchgate.net

A study on Saccharomyces cerevisiae designed to produce high levels of S-adenosyl-l-methionine (SAM) used 100% [2-13C] ethanol as the sole carbon source for 13C-MFA. scispace.comresearchgate.net The analysis revealed that metabolism on ethanol, compared to glucose, resulted in significantly higher fluxes through the TCA cycle and glyoxylate (B1226380) shunt, leading to enhanced regeneration of ATP, which is critical for high SAM accumulation. scispace.comresearchgate.net This demonstrates how this compound can be used to uncover the specific metabolic advantages of a substrate for a particular bioprocess.

The applications extend beyond ethanol to a wide range of bio-based products. By understanding and manipulating metabolic fluxes, researchers are improving the microbial production of higher alcohols (like butanol), organic acids, and fatty acid derivatives, contributing to a more sustainable bioeconomy. researchgate.netnih.govfrontiersin.org

Exploration of this compound in Non-Canonical Metabolic Pathways and Novel Enzymatic Reactions

Isotope tracers like this compound are instrumental in discovering metabolic activities that are not part of the established, "canonical" metabolic charts. embopress.org Cells contain a hidden network of "underground" or non-canonical metabolic pathways that arise from the promiscuity of enzymes acting on non-native substrates or from spontaneous chemical reactions of metabolites. nih.gov These pathways can be difficult to predict from genomic data alone.

Stable isotope tracing provides a direct experimental method to uncover these novel reactions. embopress.orgnih.gov When cells are fed a labeled substrate, the isotope label can appear in unexpected metabolites, signaling the presence of an unknown metabolic conversion. pnas.org Untargeted metabolomics coupled with stable-isotope labeling is a powerful strategy for this type of discovery. embopress.orgnih.gov For example, a study using multiplex 13C-labeling in the malaria parasite Plasmodium falciparum identified 92 reactions that were not predicted from its genome, many of which were related to metabolite damage-repair systems. embopress.orgnih.gov

This exploration can also reveal novel enzymatic functions. An enzyme known for a specific reaction might catalyze a different, previously uncharacterized reaction on a different substrate. osti.gov By tracing the path of 13C atoms from a substrate like ethanol through the metabolic network, researchers can identify the products of these novel reactions and subsequently work to identify the responsible enzymes. osti.govoup.com The discovery of these non-canonical pathways and enzymatic reactions is crucial for a complete understanding of cell biology, disease states, and for identifying new targets for metabolic engineering and drug development. embopress.orgnih.gov

Q & A

Q. Basic Research Focus

- Isotopic Purity : Validate synthesis via mass spectrometry (MS) or isotope-ratio NMR to confirm >99% ¹³C enrichment at C2. Contamination by ¹²C or other isotopomers skews metabolic tracer results .

- Stability : Store in inert atmospheres (argon/nitrogen) at -20°C to prevent isotopic exchange or degradation.

- Synthetic Routes : Use labeled precursors (e.g., ¹³C-acetic acid) in catalytic hydrogenation or enzymatic pathways, followed by distillation for purification .

How can researchers address discrepancies in metabolic flux analysis when using ethanol-2-¹³C as a tracer due to isotopic dilution or compartmentalization effects?

Q. Advanced Research Focus

- Isotopic Dilution Correction : Model metabolic networks using software like INCA or OpenFLUX, incorporating intracellular metabolite pools to adjust for dilution .

- Compartmentalization : Use subcellular fractionation paired with LC-MS/MS to measure ¹³C enrichment in specific organelles (e.g., mitochondria vs. cytosol).

- Control Experiments : Compare ethanol-2-¹³C tracer data with uniformly labeled ¹³C-glucose to identify pathway-specific interference .

What analytical methods are most effective for quantifying the isotopic enrichment of ethanol-2-¹³C in experimental samples?

Q. Basic Research Focus

- GC-MS : Quantify ¹³C abundance via selected ion monitoring (SIM) of fragment ions (e.g., m/z 31 for CH₂OH⁺) .

- NMR Spectroscopy : Integrate ¹³C satellite peaks in ¹H-NMR spectra or use direct ¹³C detection for absolute quantification .

- Isotope-Ratio IRMS : Achieve high-precision δ¹³C measurements for low-concentration samples (<1 μM) .

In multidimensional NMR studies, how does the presence of ethanol-2-¹³C influence cross-peak assignments in correlation spectra compared to other isotopomers?

Advanced Research Focus

Ethanol-2-¹³C exhibits distinct quadrupolar splitting patterns (KA=3/2) in zero-field NMR, enabling unambiguous assignment in mixtures. For example:

- Cross-Peak Identification : Ethanol-2-¹³C cross-peaks appear at unique frequency coordinates, avoiding overlap with ethanol-1-¹³C (KA=1 transitions) .

- Dynamic Range : Adjust acquisition times to capture low-intensity signals from minor isotopomers.

- Validation : Spiking samples with pure ethanol-2-¹³C confirms peak identities and eliminates artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.